4-Fluorophenyl cycloheptyl ketone
Description
4-Fluorophenyl cycloheptyl ketone is a fluorinated aromatic ketone characterized by a cycloheptyl ring attached to a ketone group and a 4-fluorophenyl substituent. Its synthesis often involves advanced organic transformations, such as the fragmentation of cyclopropyl ketones using SmI₂ followed by acidic workup, yielding cycloheptyl ketones in high yields (84%) . This compound’s structure combines the steric bulk of a seven-membered cycloheptyl ring with the electronic effects of a para-fluorinated aromatic system, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
cycloheptyl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO/c15-13-9-7-12(8-10-13)14(16)11-5-3-1-2-4-6-11/h7-11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLTXOZENDVMEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluorophenyl cycloheptyl ketone typically involves the reaction of 4-fluorobenzoyl chloride with cycloheptanone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ketone. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: On an industrial scale, the production of 4-fluorophenyl cycloheptyl ketone may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorophenyl cycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 4-fluorobenzoic acid derivatives.
Reduction: 4-fluorophenyl cycloheptyl alcohol.
Substitution: Various substituted phenyl cycloheptyl ketones.
Scientific Research Applications
4-Fluorophenyl cycloheptyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluorophenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may modulate specific biochemical processes .
Comparison with Similar Compounds
Cycloalkyl Ring Size Variations
Cycloheptyl vs. Cyclohexyl Derivatives
- Biological Activity : In TLR4 inhibitor studies, cycloheptyl derivatives (e.g., compound 21d) demonstrated higher potency (%AUC increase, lower EC₅₀) compared to cyclohexyl analogs (e.g., 21c), attributed to enhanced hydrophobic interactions with larger substituents .
- Kinase Selectivity : Purin-8-one derivatives with cycloheptyl groups (e.g., 15d) showed superior selectivity for FLT3 kinase (IC₅₀ = 30–70 nM) over CDKs compared to smaller cycloalkyl substituents .
Cycloheptyl vs. Cyclopropyl Derivatives
Fluorophenyl Substituent Position
- 4-Fluorophenyl vs. 2-Fluorophenyl Steric Effects: The 4-fluorophenyl group induces nonplanar geometries in metalloporphyrins due to steric repulsion with macrocycles, whereas 2-fluorophenyl analogs (e.g., 2-fluorophenyl cyclohexyl ketone, CAS 106795-65-7) exhibit less distortion . Molecular Weight:
- 4-Fluorophenyl cycloheptyl ketone: Molecular weight ≈ 248.3 g/mol (estimated).
- 2-Fluorophenyl cyclohexyl ketone: Molecular weight = 206.26 g/mol .
Functional Group Modifications
- Ketone vs. Sulfonyl or Hydroxyl Groups Compounds like 4-(4-chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexanone (CAS: N/A) prioritize sulfonyl groups for hydrogen bonding, contrasting with the ketone’s role in hydrophobic pocket filling . Fluoro-hydroxy ketones (e.g., derivatives from 2-bromo-4-fluorophenol) exhibit distinct reactivity in condensation reactions but lower thermal stability compared to non-hydroxylated analogs .
Critical Research Findings
- Synthetic Challenges : Cycloheptyl ketones require specialized methods (e.g., SmI₂-mediated fragmentation) due to dehydrogenation difficulties in cycloheptane systems .
- Biological Relevance : Larger cycloalkyl groups enhance target selectivity in kinase inhibitors, while fluorophenyl positioning modulates steric and electronic interactions .
Biological Activity
4-Fluorophenyl cycloheptyl ketone is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cycloheptyl group attached to a ketone functional group, which is further substituted by a 4-fluorophenyl moiety. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for various therapeutic applications, particularly in cancer treatment.
The biological activity of 4-fluorophenyl cycloheptyl ketone is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. This interaction is crucial because MDM2 overexpression is linked to various cancers, making this compound a potential lead in cancer drug development.
Enzyme Inhibition
Studies have shown that 4-fluorophenyl cycloheptyl ketone exhibits significant enzyme inhibition properties. It interacts with several biological targets, including kinases involved in cell signaling pathways. The binding affinity assays reveal that modifications in its structure can enhance or diminish its biological effects, indicating a structure-activity relationship that is vital for optimizing therapeutic efficacy.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds, highlighting the unique position of 4-fluorophenyl cycloheptyl ketone:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cyclohexyl phenyl ketone | Cyclohexane + phenyl group | Moderate enzyme inhibition |
| Cyclohexyl 3,5-difluorophenyl ketone | Cyclohexane + 3,5-difluorophenyl group | Enhanced binding affinity |
| Cyclopentyl 4-fluorophenyl ketone | Cyclopentane + 4-fluorophenyl group | Varying kinase inhibition |
| 4-Fluorophenyl cycloheptyl ketone | Cycloheptane + 4-fluorophenyl group | Significant MDM2 inhibition |
Cancer Therapeutics
Research has focused on the potential of 4-fluorophenyl cycloheptyl ketone as an anticancer agent. A study demonstrated that this compound effectively inhibits MDM2, leading to the activation of p53 and subsequent apoptosis in cancer cells. This mechanism suggests that it could be developed into a therapeutic agent for tumors that express high levels of MDM2.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies indicate that the fluorine substitution enhances the compound's bioavailability and retention in biological systems. For instance, compounds with similar fluorinated structures have shown improved distribution in ocular tissues, suggesting potential applications in treating retinal diseases .
Comparative Studies on Related Compounds
In comparative studies involving fluorinated derivatives, it was found that compounds with similar structural features exhibited varying degrees of inhibitory potency against specific enzymes. For example, some derivatives demonstrated IC50 values significantly lower than those observed for non-fluorinated analogs, indicating that fluorination can enhance biological activity through improved binding affinity and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
